Technical Monograph: 6-Chloro-N-(2,2,2-trifluoroethyl)pyridazin-3-amine
Technical Monograph: 6-Chloro-N-(2,2,2-trifluoroethyl)pyridazin-3-amine
Executive Summary
This technical guide provides a comprehensive analysis of 6-chloro-N-(2,2,2-trifluoroethyl)pyridazin-3-amine (CAS 1041559-81-2), a critical heterocyclic building block in modern medicinal chemistry. Characterized by the electron-deficient pyridazine ring and the metabolically stable trifluoroethyl moiety, this compound serves as a strategic intermediate for developing kinase inhibitors, GPCR ligands, and agrochemicals.
The guide details optimized synthetic protocols, mechanistic insights into nucleophilic aromatic substitution (
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8]
The integration of the trifluoroethyl group modulates the basicity of the exocyclic amine and increases lipophilicity compared to non-fluorinated analogs, enhancing membrane permeability and metabolic stability.
Table 1: Chemical Specifications
| Property | Specification |
| CAS Number | 1041559-81-2 |
| IUPAC Name | 6-chloro-N-(2,2,2-trifluoroethyl)pyridazin-3-amine |
| Molecular Formula | |
| Molecular Weight | 211.57 g/mol |
| SMILES | FC(F)(F)CNC1=NN=C(Cl)C=C1 |
| Appearance | Off-white to pale brown solid |
| Predicted pKa | ~2.5 (Pyridazine N), ~10.5 (Amine NH - reduced by CF3) |
| LogP (Predicted) | ~1.8 - 2.1 |
| Solubility | Soluble in DMSO, DMF, Methanol, Ethyl Acetate |
Synthesis & Manufacturing Strategy
Retrosynthetic Analysis
The most scalable route to CAS 1041559-81-2 involves a regioselective nucleophilic aromatic substitution (
Key Synthetic Challenge: The 2,2,2-trifluoroethyl group exerts a strong electron-withdrawing inductive effect (-I), significantly reducing the nucleophilicity of the amine nitrogen compared to standard alkyl amines. Consequently, standard reflux conditions in ethanol often result in sluggish conversion. High-temperature conditions in polar aprotic solvents or sealed-vessel protocols are required to drive the reaction to completion.
Optimized Experimental Protocol
Note: This protocol is designed for a 10 mmol scale and can be linearly scaled.
Reagents:
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3,6-Dichloropyridazine (1.0 eq, 1.49 g)
-
2,2,2-Trifluoroethylamine (1.2 eq, 1.19 g) [Hydrochloride salt can be used with extra base]
-
Diisopropylethylamine (DIPEA) (2.5 eq) or
(2.0 eq) -
Solvent: N-Methyl-2-pyrrolidone (NMP) or Dimethyl sulfoxide (DMSO) (10 mL)
Step-by-Step Methodology:
-
Charging: To a 50 mL pressure-rated reaction vial (or round-bottom flask with condenser), add 3,6-dichloropyridazine and the chosen solvent (NMP is preferred for easier workup).
-
Activation: Add DIPEA. Stir for 5 minutes at room temperature.
-
Addition: Add 2,2,2-trifluoroethylamine dropwise.
-
Reaction: Seal the vessel and heat to 110°C - 120°C for 12–16 hours.
-
Process Control: Monitor by LC-MS. The starting material (MW 149) should disappear, and the product mass (MW 211, [M+H]+ 212) should dominate.
-
-
Workup:
-
Cool the mixture to room temperature.
-
Pour into ice-cold water (100 mL) with vigorous stirring. The product often precipitates as a solid.
-
If solid forms: Filter, wash with water, and dry under vacuum.
-
If oil forms: Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with brine (2x), dry over
, and concentrate.
-
-
Purification: Recrystallize from Ethanol/Heptane or purify via flash column chromatography (0-40% EtOAc in Hexanes).
Synthetic Workflow Visualization
Figure 1: Step-by-step synthetic workflow for the preparation of CAS 1041559-81-2.
Mechanistic Insight: Nucleophilic Aromatic Substitution ( )
The reaction proceeds via an addition-elimination mechanism. The pyridazine ring is inherently electron-deficient (pi-deficient), making it highly susceptible to nucleophilic attack.
-
Activation: The nitrogen atoms in the pyridazine ring withdraw electron density, activating the C-3 and C-6 positions.
-
Attack: The lone pair of the trifluoroethylamine nitrogen attacks the C-3 position of the pyridazine ring.
-
Intermediate: A resonance-stabilized Meisenheimer-like complex is formed.
-
Elimination: The chloride ion is eliminated, re-aromatizing the system to yield the final product.
Regioselectivity: Since the starting material is symmetric (3,6-dichloro), the first substitution can occur at either side. However, the introduction of the amino group deactivates the ring toward a second substitution, preventing the formation of the disubstituted byproduct under controlled conditions.
Figure 2: Simplified
Applications in Drug Discovery
The Pyridazine Scaffold
Pyridazines are "privileged structures" in medicinal chemistry, often used as bioisosteres for phenyl, pyridine, or pyrazine rings. They possess unique hydrogen-bonding capabilities (two adjacent nitrogens) and can significantly alter the physicochemical profile of a drug candidate.
The Trifluoroethyl Advantage
The 2,2,2-trifluoroethyl group is a critical design element:
-
Metabolic Stability: The C-F bonds block metabolic oxidation at the ethyl position (preventing dealkylation).
-
Basicity Modulation: The electron-withdrawing
group lowers the of the adjacent amine. This is crucial when the "normal" ethyl amine would be too basic, potentially leading to hERG channel inhibition or poor oral bioavailability. -
Lipophilicity: Increases LogP slightly compared to an ethyl group, potentially improving blood-brain barrier (BBB) penetration.
Downstream Chemistry
This compound is rarely the final drug; it is a building block .
-
Suzuki-Miyaura Coupling: The remaining chlorine at position 6 is an excellent handle for palladium-catalyzed cross-coupling with aryl boronic acids.
-
Buchwald-Hartwig Amination: Can be used to introduce a second amino group.
-
Heterocyclic Synthesis: Precursor for fused ring systems (e.g., imidazo[1,2-b]pyridazines).
Safety & Handling (GHS Classification)
While specific toxicological data for this CAS is limited, it should be handled as a hazardous halogenated heterocyclic amine.
-
Signal Word: WARNING
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precautionary Measures:
-
Wear nitrile gloves and safety goggles.
-
Process in a fume hood to avoid inhalation of dust/vapors.
-
In case of contact, wash with copious amounts of water.
-
References
-
PubChem. (2025).[1] 6-Amino-3-chloropyridazine (Analogous Chemistry). National Library of Medicine. Retrieved from [Link]
-
ResearchGate. (2010). Chemical Studies on 3,6-Dichloropyridazine. Journal of American Science. Retrieved from [Link]
